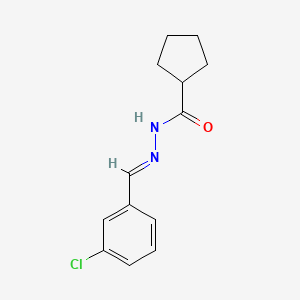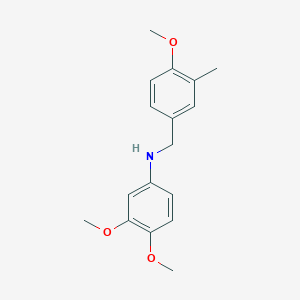![molecular formula C16H24N2O4S B4976588 methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-4-butylphenylsulfonamide piperazine or Boc-4-butylphenylsulfonamide.
作用機序
The exact mechanism of action of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, this compound may interact with specific receptors or signaling pathways in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. Additionally, this compound has been reported to exhibit inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
実験室実験の利点と制限
One advantage of using methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential as a scaffold for the development of novel drugs targeting specific biological pathways. Additionally, this compound has been reported to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying their function and potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and biological pathways.
合成法
The synthesis of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves a series of reactions. The starting material for this synthesis is 4-butylbenzenesulfonyl chloride, which is reacted with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with Boc anhydride to obtain the final compound, methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate.
科学的研究の応用
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to exhibit inhibitory effects on certain enzymes such as monoamine oxidase and carbonic anhydrase, which are involved in various physiological processes. Additionally, this compound has shown potential as a scaffold for the development of novel drugs targeting specific biological pathways.
特性
IUPAC Name |
methyl 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-5-14-6-8-15(9-7-14)23(20,21)18-12-10-17(11-13-18)16(19)22-2/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOCVUIYOKGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)


![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)